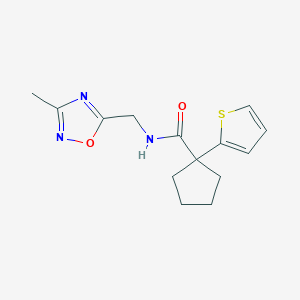
2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C22H23F3N4O2 and its molecular weight is 432.447. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antipsychotic Potential and Pharmacological Evaluation
One study focused on the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exploring their potential as novel antipsychotic agents. These compounds, including variations with similar structural motifs to the compound , showed promising profiles in behavioral animal tests. Specifically, they demonstrated reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, indicating a unique mechanism of action distinct from that of clinically available antipsychotic drugs. This research highlights the potential of pyrazole derivatives in developing new antipsychotic medications with possibly fewer side effects (Wise et al., 1987).
Chemical Synthesis and Structural Diversity
Another area of research involved generating a structurally diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material. Through various alkylation and ring closure reactions, a wide range of compounds were synthesized, showcasing the chemical versatility and potential applications of pyrazole derivatives in creating novel materials with potential pharmaceutical, material science, or chemical sensor applications (Roman, 2013).
Antimicrobial Activity
Research on new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety revealed compounds with significant antimicrobial activities. These findings suggest that modifications to the pyrazole structure, similar to the specified compound, can lead to effective antimicrobial agents, indicating a possible application in developing new antibiotics or disinfectants (Gouda et al., 2010).
Molecular Diversity in Heterocyclic Chemistry
Further research demonstrated the molecular diversity achievable through the reactions of dimethylamino- or methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates. The study highlighted the synthesis of polysubstituted tetrahydro-4H-1,4-ethanoquinolizines and other derivatives, emphasizing the structural and functional diversity attainable with pyrazole-based compounds, pointing to their potential in creating diverse molecular architectures for various applications (Sun et al., 2013).
Propriétés
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O2/c1-28(2)21-19(16-6-10-18(31-3)11-7-16)13-29(27-21)14-20(30)26-12-15-4-8-17(9-5-15)22(23,24)25/h4-11,13H,12,14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPMGROUCIMJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC)CC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2460901.png)
![1-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2460903.png)

![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2460910.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2460912.png)
![3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2460914.png)
![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)
![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)
